In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Characterization of Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Characterization of Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
Executive Summary
Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1354703-74-4) is a highly functionalized, sterically hindered heterocyclic building block. It has gained significant prominence in modern drug discovery, most notably as a critical synthetic intermediate in the development of [1].
For researchers and drug development professionals, the accurate structural verification of this intermediate is paramount. The dense substitution pattern on the pyrazole core—specifically the presence of two distinct ethyl environments and a heavy halogen (iodine)—presents unique challenges and fascinating phenomena in Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an authoritative, causality-driven guide to the ¹H and ¹³C NMR chemical shifts of this molecule, grounded in empirical spectroscopic principles and self-validating experimental protocols.
Mechanistic Causality of Chemical Shifts
To move beyond mere data reporting, an expert spectroscopist must understand the electronic and relativistic causality driving the observed chemical shifts.
¹H NMR: Differentiating the Ethyl Groups
The molecule contains two ethyl groups: an N1 -ethyl and a C5 -ethyl carboxylate. Both will present as classic first-order spin systems (a triplet integrating to 3H, and a quartet integrating to 2H). However, assigning them correctly requires analyzing the localized deshielding cones:
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The N1 -Ethyl Group: The methylene (-CH₂-) protons are directly attached to the electron-deficient pyrazole nitrogen. The cumulative electron-withdrawing effect of the adjacent C5 -ester and the C4 -iodine pulls electron density away from N1 . Consequently, these protons are strongly deshielded, typically resonating downfield at ~4.45 – 4.55 ppm .
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The C5 -Ester Ethyl Group: The methylene protons of the ester (-OCH₂-) are deshielded by the ester oxygen. While oxygen is highly electronegative, the standard resonance of an ethyl ester in this conjugated system places these protons slightly upfield of the N1 -ethyl group, typically around ~4.35 – 4.45 ppm .
Logic tree for differentiating N1-ethyl and C5-ester ethyl groups in ¹H NMR.
¹³C NMR: The Relativistic Heavy-Atom Effect
The most critical diagnostic feature in the ¹³C NMR spectrum is the resonance of the C4 carbon. In an unsubstituted pyrazole, C4 typically resonates around 105 ppm. However, the direct attachment of an iodine atom induces a profound Heavy-Atom Effect (specifically, the normal halogen dependence driven by relativistic spin-orbit coupling) [2].
Iodine (Z=53) is a large, highly polarizable atom. The spin-orbit coupling creates a secondary induced magnetic field that heavily shields the directly attached carbon nucleus. As a result, the C4 carbon experiences a dramatic upfield shift, resonating in the highly unusual range of 60.0 – 65.0 ppm for an sp2 hybridized aromatic carbon. Failure to recognize this relativistic shielding often leads to misassignment of the C4 peak as an aliphatic impurity.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts based on the electronic environment in CDCl₃ at 298 K.
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Logic & Causality |
| N1 -CH₂ | 4.45 – 4.55 | Quartet (q) | 2H | ~7.2 | Strong deshielding by the electron-deficient pyrazole N1 atom. |
| Ester-OCH₂ | 4.35 – 4.45 | Quartet (q) | 2H | ~7.1 | Deshielding by the ester oxygen; slightly upfield of the N1 -CH₂. |
| C3 -CH₃ | 2.25 – 2.35 | Singlet (s) | 3H | - | Attached to the aromatic ring; sharp singlet due to lack of adjacent protons. |
| N1 -CH₃ | 1.40 – 1.50 | Triplet (t) | 3H | ~7.2 | Terminal methyl of the N1 -ethyl group. |
| Ester-CH₃ | 1.35 – 1.45 | Triplet (t) | 3H | ~7.1 | Terminal methyl of the ester ethyl group. |
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Logic & Causality |
| C=O (Ester) | ~159.0 | Cq | Highly deshielded carbonyl carbon, conjugated with the pyrazole ring. |
| C3 (Ring) | ~148.0 | Cq | Aromatic carbon attached to the methyl group; deshielded by adjacent N2 . |
| C5 (Ring) | ~133.0 | Cq | Aromatic carbon attached to the electron-withdrawing ester group. |
| C4 (Ring) | 60.0 – 65.0 | Cq | Diagnostic Peak: Extreme upfield shift due to the iodine heavy-atom effect. |
| Ester-OCH₂ | ~61.5 | CH2 | Standard shift for an ethyl ester methylene carbon. |
| N1 -CH₂ | ~46.5 | CH2 | Aliphatic carbon directly bound to the pyrazole nitrogen. |
| N1 -CH₃ | ~15.5 | CH3 | Terminal methyl carbon (N-ethyl). |
| Ester-CH₃ | ~14.2 | CH3 | Terminal methyl carbon (Ester). |
| C3 -CH₃ | ~11.5 | CH3 | Shielded methyl carbon attached to the conjugated pyrazole system. |
Self-Validating Experimental Protocols
To ensure scientific integrity, a simple 1D NMR acquisition is insufficient for a molecule with this degree of substitution. The protocol below outlines a self-validating workflow utilizing 2D NMR to unambiguously lock the regiochemistry.
Step-by-Step Acquisition & Validation Workflow
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Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the solution is free of paramagnetic particulates by filtering through a glass wool plug if necessary.
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1D ¹H Acquisition: Acquire a standard ¹H spectrum (400 MHz, 16 scans, 1-second relaxation delay). Phase and baseline correct the spectrum. Set the TMS peak to 0.00 ppm.
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1D ¹³C Acquisition: Acquire a ¹³C{¹H} decoupled spectrum (100 MHz, minimum 512 scans, 2-second relaxation delay to ensure adequate relaxation of the quaternary carbons C3 , C4 , and C5 ).
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Regiochemical Validation via 2D HMBC (Critical Step):
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The Problem: Differentiating C3 and C5 purely by 1D ¹³C shift can be ambiguous.
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The Solution: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
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Validation: The singlet protons of the C3 -methyl group (~2.30 ppm) must show a strong 3JCH correlation to the C4 -Iodine carbon (~62 ppm) and a 2JCH correlation to the C3 carbon (~148 ppm) . Conversely, the N1 -ethyl protons will show correlations to C5 , locking the entire regiochemical scaffold in place.
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Standardized, self-validating NMR acquisition workflow for highly substituted pyrazoles.
Conclusion
The NMR characterization of Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate requires careful attention to subtle electronic effects. By understanding the competitive deshielding of the two ethyl groups in the ¹H spectrum and recognizing the profound relativistic heavy-atom effect of iodine in the ¹³C spectrum, researchers can confidently verify the structure of this critical pharmaceutical intermediate. Implementing 2D HMBC as a standard protocol ensures the regiochemistry is unequivocally validated, preventing costly downstream errors in drug synthesis pipelines.
References
- Title: Modulators of stimulator of interferon genes (STING) (WO2019069270A1)
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Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkivoc (Archive for Organic Chemistry) URL: [Link][1]
